molecular formula C22H30ClNO4S B12936890 (5Z)-6-[(2R)-3-[(4-Chloro-2-methylbenzenesulfonamido)methyl]bicyclo[2.2.2]octan-2-yl]hex-5-enoic acid

(5Z)-6-[(2R)-3-[(4-Chloro-2-methylbenzenesulfonamido)methyl]bicyclo[2.2.2]octan-2-yl]hex-5-enoic acid

Cat. No.: B12936890
M. Wt: 440.0 g/mol
InChI Key: VVEXPDRCGCQELD-HAWRAWPSSA-N
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Description

(5Z)-6-[(2R)-3-[(4-Chloro-2-methylbenzenesulfonamido)methyl]bicyclo[222]octan-2-yl]hex-5-enoic acid is a complex organic compound with a unique structure that includes a bicyclo[222]octane ring system, a sulfonamide group, and a hexenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-6-[(2R)-3-[(4-Chloro-2-methylbenzenesulfonamido)methyl]bicyclo[2.2.2]octan-2-yl]hex-5-enoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the bicyclo[2.2.2]octane ring system: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the sulfonamide group: This step involves the reaction of the bicyclo[2.2.2]octane derivative with 4-chloro-2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the hexenoic acid moiety: This can be accomplished through a series of reactions, including alkylation and subsequent oxidation to form the desired hexenoic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-6-[(2R)-3-[(4-Chloro-2-methylbenzenesulfonamido)methyl]bicyclo[2.2.2]octan-2-yl]hex-5-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hexenoic acid moiety can be oxidized to form the corresponding carboxylic acid.

    Reduction: The sulfonamide group can be reduced to form the corresponding amine.

    Substitution: The chlorine atom in the sulfonamide group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of the corresponding carboxylic acid.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

(5Z)-6-[(2R)-3-[(4-Chloro-2-methylbenzenesulfonamido)methyl]bicyclo[2.2.2]octan-2-yl]hex-5-enoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-6-[(2R)-3-[(4-Chloro-2-methylbenzenesulfonamido)methyl]bicyclo[2.2.2]octan-2-yl]hex-5-enoic acid involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes, potentially inhibiting their activity. The bicyclo[2.2.2]octane ring system provides a rigid framework that can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-6-[(2R)-3-[(4-Chloro-2-methylbenzenesulfonamido)methyl]bicyclo[2.2.2]octan-2-yl]hex-5-enoic acid: Unique due to its combination of a bicyclo[2.2.2]octane ring system and a sulfonamide group.

    Other sulfonamide derivatives: Often used as enzyme inhibitors and therapeutic agents.

    Other bicyclo[2.2.2]octane derivatives: Used in the synthesis of complex organic molecules and materials.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which provide a balance of rigidity and functional group diversity, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H30ClNO4S

Molecular Weight

440.0 g/mol

IUPAC Name

(Z)-6-[(2R)-3-[[(4-chloro-2-methylphenyl)sulfonylamino]methyl]-2-bicyclo[2.2.2]octanyl]hex-5-enoic acid

InChI

InChI=1S/C22H30ClNO4S/c1-15-13-18(23)11-12-21(15)29(27,28)24-14-20-17-9-7-16(8-10-17)19(20)5-3-2-4-6-22(25)26/h3,5,11-13,16-17,19-20,24H,2,4,6-10,14H2,1H3,(H,25,26)/b5-3-/t16?,17?,19-,20?/m0/s1

InChI Key

VVEXPDRCGCQELD-HAWRAWPSSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)S(=O)(=O)NCC2[C@H](C3CCC2CC3)/C=C\CCCC(=O)O

Canonical SMILES

CC1=C(C=CC(=C1)Cl)S(=O)(=O)NCC2C3CCC(C2C=CCCCC(=O)O)CC3

Origin of Product

United States

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